molecular formula C8H4Cl2F3NO2 B049148 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene CAS No. 115571-67-0

2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene

Cat. No.: B049148
CAS No.: 115571-67-0
M. Wt: 274.02 g/mol
InChI Key: KKTAAKBKRGSPOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene typically involves the nitration of a substituted toluene. One common method is to use substituted toluene as a raw material and undergo a nitration reaction with a mixture of sulfuric acid and nitric acid to obtain the nitrotoluene . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene involves its interaction with molecular targets, such as enzymes or receptors. The electron-withdrawing groups on the benzene ring influence the compound’s reactivity and binding affinity to these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

3,4-dichloro-2-methyl-1-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO2/c1-3-5(14(15)16)2-4(8(11,12)13)7(10)6(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTAAKBKRGSPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)Cl)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647437
Record name 2,3-Dichloro-4-methyl-5-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115571-67-0
Record name 2,3-Dichloro-4-methyl-5-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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